molecular formula C19H16N4O4S B5427341 4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide

4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide

Cat. No.: B5427341
M. Wt: 396.4 g/mol
InChI Key: IMOHLZZIJCEHFM-ORCRQEGFSA-N
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Description

4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a pyrimidine ring, and a benzenesulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyrimidine ring . The benzodioxole moiety can be introduced through a series of electrophilic aromatic substitution reactions, while the benzenesulfonamide group is often added via sulfonation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide is unique due to its combination of the benzodioxole, pyrimidine, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a range of activities .

Properties

IUPAC Name

4-amino-N-[4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyrimidin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c20-14-3-6-16(7-4-14)28(24,25)23-19-21-10-9-15(22-19)5-1-13-2-8-17-18(11-13)27-12-26-17/h1-11H,12,20H2,(H,21,22,23)/b5-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOHLZZIJCEHFM-ORCRQEGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NC(=NC=C3)NS(=O)(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC(=NC=C3)NS(=O)(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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